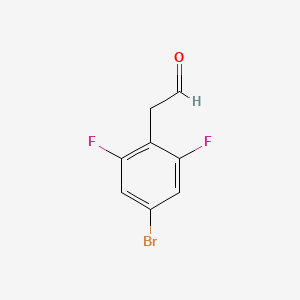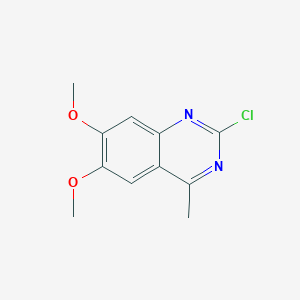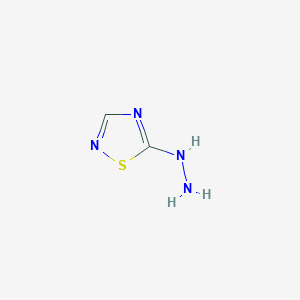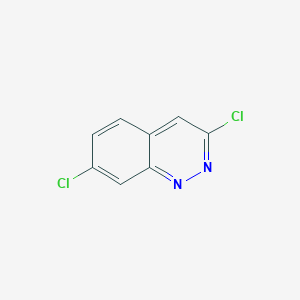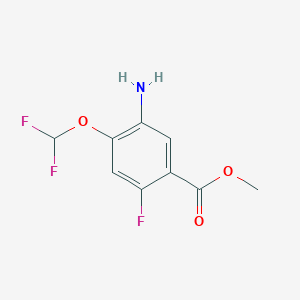
9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromoethyl group at the 9th position and two tert-butyl groups at the 2nd and 7th positions on the fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene typically involves the bromination of a precursor fluorene derivative. One common method is the reaction of 2,7-di-tert-butylfluorene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromoethyl group in 9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups at the bromoethyl position.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products with hydroxyl or carbonyl groups.
- Reduced ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Advanced Materials: The compound can be used as a building block for the synthesis of advanced materials, including polymers and dendrimers, due to its rigid fluorene core and functionalizable bromoethyl group.
Biology:
Bioconjugation: The bromoethyl group can be utilized for bioconjugation reactions, enabling the attachment of biomolecules such as peptides or proteins for biological studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry:
Flame Retardants: The compound can be incorporated into flame retardant formulations for use in various industrial applications.
Wirkmechanismus
The mechanism of action of 9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene depends on its specific application. In bioconjugation, the bromoethyl group reacts with nucleophiles on biomolecules, forming stable covalent bonds. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
- 9-(2-Chloroethyl)-2,7-di-tert-butyl-9H-fluorene
- 9-(2-Iodoethyl)-2,7-di-tert-butyl-9H-fluorene
- 9-(2-Hydroxyethyl)-2,7-di-tert-butyl-9H-fluorene
Comparison:
- Reactivity: The bromoethyl group in 9-(2-Bromoethyl)-2,7-di-tert-butyl-9H-fluorene is more reactive in nucleophilic substitution reactions compared to the chloroethyl and iodoethyl analogs.
- Stability: The tert-butyl groups provide steric hindrance, enhancing the stability of the compound compared to similar compounds without such bulky substituents.
- Applications: The unique combination of the bromoethyl group and tert-butyl groups makes this compound particularly suitable for applications requiring both reactivity and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C23H29Br |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
9-(2-bromoethyl)-2,7-ditert-butyl-9H-fluorene |
InChI |
InChI=1S/C23H29Br/c1-22(2,3)15-7-9-17-18-10-8-16(23(4,5)6)14-21(18)19(11-12-24)20(17)13-15/h7-10,13-14,19H,11-12H2,1-6H3 |
InChI-Schlüssel |
DYGULAUGOLRJGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2CCBr)C=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
![1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13129791.png)
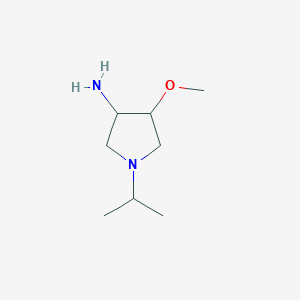
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)

![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
